molecular formula C14H12N2O2S B1349592 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-09-7

1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1349592
CAS No.: 565171-09-7
M. Wt: 272.32 g/mol
InChI Key: SZYCVVRHCGXUAU-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrazole Research

The historical evolution of thienopyrazole research has been marked by significant milestones that have shaped our understanding of these unique heterocyclic compounds. The development of thienopyrazole chemistry can be traced back to early investigations into fused ring systems, where researchers sought to combine the beneficial properties of both thiophene and pyrazole rings. The synthesis and biological evaluation of pyrazole derivatives have been a leading research frontier in recent years, with numerous compounds reaching commercial success in treating various diseases. The emergence of thienopyrazoles as a distinct class of compounds occurred through systematic exploration of heterocyclic scaffolds that could provide enhanced biological activity compared to their individual components.

A major breakthrough in thienopyrazole research occurred with the discovery of allosteric nuclear receptor modulation capabilities. The retinoic acid-related orphan receptor gamma t inverse agonist compound 13, disclosed by Glenmark Pharmaceuticals in a 2015 patent, represented one of the most potent examples in the thienopyrazole family. This compound demonstrated nanomolar activity and established a clear structure-activity relationship around the thienopyrazole scaffold. The systematic investigation of this compound class revealed that thienopyrazoles could achieve specific biological effects through mechanisms distinct from traditional orthosteric binding approaches.

The pharmaceutical industry's interest in thienopyrazoles intensified following the characterization of various biological activities associated with these compounds. Merck Sharp and Dohme's original disclosure of related inverse agonist compounds in 2012, followed by the subsequent development of thienopyrazole derivatives, marked a significant expansion in the field. The comprehensive structure-activity relationship studies conducted around the thienopyrazole scaffold provided crucial insights into the binding modes and molecular interactions that determine biological activity. These investigations laid the foundation for understanding how modifications to the core structure could influence pharmacological properties.

Classification and Nomenclature of Thieno[2,3-c]pyrazoles

The classification of thieno[2,3-c]pyrazoles follows established nomenclature conventions for fused heterocyclic systems, where the numbering and naming reflect the specific arrangement of nitrogen and sulfur atoms within the bicyclic framework. Thieno[2,3-c]pyrazoles represent one of three possible isomeric forms of thienopyrazoles, with the other isomers being thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. Each isomer possesses distinct structural characteristics and biological properties, with thieno[2,3-c]pyrazoles being less extensively explored compared to other isomers despite growing evidence of their significant biological activities.

The structural framework of thieno[2,3-c]pyrazoles consists of a five-membered thiophene ring fused to a five-membered pyrazole ring at the 2,3-positions. This specific fusion pattern creates a unique electronic environment that influences both chemical reactivity and biological interactions. The nomenclature system assigns position numbers systematically, with the sulfur atom occupying position 1 in the thiophene ring and the two nitrogen atoms in the pyrazole ring located at positions that define the compound's regiochemistry.

Within the thieno[2,3-c]pyrazole classification, various substitution patterns have been investigated to understand structure-activity relationships. The synthesis of 4-amino-3-methyl-1-phenyl-1H-5-substituted-thieno[2,3-c]pyrazole compounds has been reported through novel synthetic methodologies. These compounds demonstrate the versatility of the thieno[2,3-c]pyrazole core for accommodating diverse functional groups at different positions. The substitution patterns significantly influence both the chemical properties and biological activities of resulting compounds.

Recent synthetic advances have enabled the preparation of thieno[2,3-c]pyrazole derivatives with various functional groups attached to the core structure. The synthesis of thieno[2,3-c]pyrazole hydrazide derivatives has been accomplished through systematic approaches that allow for the introduction of different substituents. These synthetic methodologies have expanded the available chemical space for thieno[2,3-c]pyrazole derivatives and facilitated structure-activity relationship studies. The classification system accommodates these diverse structures while maintaining consistency with established heterocyclic nomenclature principles.

Significance of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in Chemical Research

This compound occupies a unique position in chemical research due to its specific structural features and potential applications as a building block for more complex molecules. The compound possesses the molecular formula C14H12N2O2S and a molecular weight of 272.33 grams per mole, with the specific structural arrangement providing opportunities for diverse chemical modifications. The presence of both a benzyl substituent at the N1 position and a carboxylic acid functionality at the 5-position creates multiple sites for potential derivatization and biological interaction.

The carboxylic acid functionality at the 5-position represents a particularly significant structural feature that distinguishes this compound from other thienopyrazole derivatives. This functional group provides opportunities for amide formation, esterification, and other chemical transformations that can modulate biological activity. Research has demonstrated that carboxylic acid derivatives of thienopyrazole compounds can serve as intermediates for the synthesis of various heterocyclic systems, including triazoles and thiadiazoles through reactions with appropriate nucleophiles. The strategic placement of this functional group enables systematic exploration of structure-activity relationships.

The benzyl substituent at the N1 position contributes to the compound's significance by providing hydrophobic interactions and potentially influencing membrane permeability properties. Studies of related benzyl-substituted thienopyrazole derivatives have shown that modifications to the benzyl group can significantly impact biological activity. The 3-methyl substitution pattern represents another important structural feature that has been associated with favorable biological properties in related compounds. This substitution pattern appears frequently in biologically active thienopyrazole derivatives, suggesting its importance for optimal activity.

The compound's significance extends to its potential role in medicinal chemistry research, where thienopyrazole derivatives have shown promise as anticancer agents. A unique thieno[2,3-c]pyrazole derivative designated as Tpz-1 demonstrated potent and selective cytotoxic effects against human cancer cell lines, with activities in the low micromolar to nanomolar range. While structurally distinct from this compound, this finding highlights the therapeutic potential of the thieno[2,3-c]pyrazole scaffold and supports continued investigation of related structures. The ability of thienopyrazole compounds to interfere with cell cycle progression and induce apoptosis through multiple mechanisms makes them attractive targets for drug development.

Table 1: Key Structural and Chemical Properties of this compound

Property Value
Molecular Formula C14H12N2O2S
Molecular Weight 272.33 g/mol
IUPAC Name 1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
CAS Registry Number 565171-09-7
Physical State Powder
Storage Requirements Room Temperature
Chemical Classification Heterocyclic carboxylic acid
Core Ring System Thieno[2,3-c]pyrazole

The research significance of this compound is further enhanced by its relationship to other biologically active thienopyrazole derivatives that have been extensively studied. The development of structure-activity relationships within the thienopyrazole family has revealed specific structural features that contribute to biological activity. The combination of the thieno[2,3-c]pyrazole core with the specific substitution pattern found in this compound provides a valuable reference point for understanding how structural modifications influence chemical and biological properties.

Table 2: Comparative Analysis of Related Thienopyrazole Derivatives in Research Literature

Compound Type Substitution Pattern Primary Research Application Reference Activity
Compound 13 (Glenmark) Thienopyrazole core Nuclear receptor modulation Nanomolar inverse agonist activity
Tpz-1 (ChemBridge) N-carbohydrazide derivative Anticancer research 0.19-2.99 μM cytotoxicity
Hydrazide derivatives Various hydrazones Antimicrobial screening Enhanced potency against specific strains
1-Benzyl-3-methyl derivative Benzyl + carboxylic acid Chemical building block Synthetic intermediate potential

Properties

IUPAC Name

1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-11-7-12(14(17)18)19-13(11)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYCVVRHCGXUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368262
Record name 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565171-09-7
Record name 3-Methyl-1-(phenylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method

This approach employs hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents:

  • Step 1: Preparation of the thieno-pyrazole core structure begins with the reaction of hydrazine derivatives with a β-keto ester.
  • Step 2: Cyclization is facilitated by heating the reaction mixture under acidic or basic conditions, depending on the desired product yield and purity.
  • Step 3: The benzyl group is introduced via alkylation using benzyl halides in the presence of a base such as potassium carbonate.

Reaction Conditions:

  • Temperature: Typically ranges from 80°C to 120°C.
  • Solvent: Common solvents include ethanol or dimethylformamide (DMF).
  • Catalyst: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide can be used.

Industrial Production Methods

Scaling up the synthesis to industrial levels requires optimization of batch processing or continuous flow techniques:

  • Batch Processing: Reactants are combined in a reactor under controlled temperature and pressure conditions. This method is widely used for small to medium-scale production.
  • Continuous Flow Techniques: For large-scale production, continuous flow reactors offer better control over reaction parameters, higher yields, and reduced waste generation.

Chemical Reactions Analysis

The compound exhibits reactivity typical of heterocyclic carboxylic acids. Key reactions include:

Oxidation

Under oxidative conditions, the compound can form derivatives with modified electronic properties.

Reduction

Reduction reactions targeting specific functional groups (e.g., carboxylic acid) can yield reduced forms of the molecule.

Substitution

Substitution reactions at benzyl and methyl positions allow for structural modifications to enhance biological activity.

Table: Summary of Synthetic Details

Step Reactants Conditions Outcome
Cyclization Hydrazines + β-keto ester Acidic/basic, 80–120°C Formation of thieno-pyrazole core
Benzyl group introduction Benzyl halides + base DMF solvent, room temperature Addition of benzyl group
Industrial scaling Reactants in batch/flow reactors Controlled temp/pressure Large-scale production

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic benefits.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related thieno[2,3-c]pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Benzyl, 3-Methyl C₁₄H₁₃N₂O₂S 297.34* Not explicitly reported; SAR inferred N/A†
1-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Methyl C₇H₆N₂O₂S 182.20 Commercial availability; no bioactivity
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Methyl, 3-Methyl C₈H₈N₂O₂S 196.22 High melting point (260°C, decomposition)
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Phenyl, 3-CF₃ C₁₃H₇F₃N₂O₂S 320.27 Enhanced lipophilicity; unstudied activity
1-Methyl-3-propan-2-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-Methyl, 3-Isopropyl C₁₀H₁₂N₂O₂S 224.28 Predicted solubility: Moderate
3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-p-Tolyl, 3-tert-Butyl C₁₇H₁₈N₂O₂S 314.40 Research use; storage at RT
1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid amide‡ 1-Methyl, 3-CF₃, 5-(amide) C₁₀H₉F₃N₃OS 292.26 Caspase-1 inhibitor (IC₅₀: ~100 nM)

*Calculated using standard atomic weights. ‡Amide derivative with a 2-mercapto-ethyl substituent.

Key Observations:
  • Position 3: Trifluoromethyl () and tert-butyl () groups improve metabolic stability and target binding via hydrophobic interactions. Position 5: The carboxylic acid group facilitates hydrogen bonding, while its conversion to an amide () enhances protease inhibition (e.g., caspase-1).
  • Physicochemical Trends :

    • Methyl and smaller substituents (e.g., ) correlate with lower molecular weights and higher melting points.
    • Bulky groups (e.g., tert-butyl in ) increase molecular weight but may reduce aqueous solubility.
Caspase-1 Inhibition

The amide derivative 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide (DB07733) demonstrates caspase-1 inhibition, with a crystal structure confirming binding to the enzyme's active site (PDB: 2FQQ) . The trifluoromethyl group at position 3 and the amide at position 5 are critical for this activity, suggesting that similar modifications to the target compound could enhance potency.

Calcium Channel Modulation

This implies that bulky substituents (e.g., benzyl in the target compound) may similarly modulate ion channel interactions.

Antifungal Potential

notes that pyrazole-5-carboxylic acid derivatives are detected in antifungal extracts, though their direct role remains unconfirmed . The target compound’s carboxylic acid group may contribute to such activity via chelation or membrane disruption.

Biological Activity

1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory and anticancer activities, based on various studies and findings from the literature.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 256.32 g/mol
  • SMILES : CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=C(C=CC=C3Cl)Cl

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer) : IC50 values ranged from 3.79 µM to 12.50 µM.
  • NCI-H460 (lung cancer) : The compound exhibited an IC50 of approximately 42.30 µM.

These findings suggest that the compound may inhibit tumor growth effectively in vitro, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been reported to downregulate inflammatory markers and pathways, potentially leading to therapeutic applications in inflammatory diseases. Specific mechanisms include inhibition of cyclooxygenase enzymes and modulation of cytokine production .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

Study Cell Line IC50 (µM) Activity
Bouabdallah et al.Hep-2 (laryngeal cancer)3.25Significant cytotoxicity
Wei et al.A549 (lung cancer)26Growth inhibition
Xia et al.Various49.85Induced apoptosis

These studies indicate that compounds within the same chemical family exhibit promising anticancer activities, reinforcing the potential of this compound for therapeutic development .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death through various signaling pathways.
  • Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, it can reduce inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-c]pyrazole carboxylic acid derivatives?

The synthesis of pyrazole-thieno fused systems typically involves cyclocondensation reactions. For example, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For thieno-pyrazole hybrids, analogous methods may involve coupling thiophene precursors with pyrazole moieties under Pd-catalyzed cross-coupling conditions, as demonstrated in the synthesis of triazole-pyrazole hybrids . Key steps include:

  • Use of Pd(PPh₃)₄ catalysts for Suzuki-Miyaura couplings.
  • Optimization of solvent systems (e.g., degassed DMF/H₂O mixtures).
  • Purification via column chromatography or crystallization .

Q. How can spectroscopic techniques (NMR, IR, X-ray) validate the structure of this compound?

Structural validation requires a multi-technique approach:

  • NMR : Proton environments are analyzed for benzyl (δ 4.8–5.2 ppm for CH₂) and methyl groups (δ 2.1–2.5 ppm). Carboxylic protons may appear as broad singlets (δ 10–13 ppm) .
  • IR : Carboxylic acid C=O stretches appear at ~1700–1750 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
  • X-ray crystallography : Single-crystal studies confirm bond lengths (e.g., C–C bonds averaging 1.40 Å) and dihedral angles between thieno and pyrazole rings. For example, a related benzyl-triazole derivative showed a planar structure with a mean C–C bond length of 1.39 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling steps, with yields enhanced by ligand-to-metal ratios (e.g., 1:1 molar ratio) .
  • Temperature control : Reactions at 80–100°C in degassed solvents minimize side reactions.
  • Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate pure carboxylic acid derivatives . For example, hydrolysis of ester precursors under basic conditions (NaOH/EtOH) achieved >95% purity .

Q. What strategies resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or IR data can arise from tautomerism or polymorphism. Mitigation approaches include:

  • Salt formation : Converting the carboxylic acid to its sodium or potassium salt simplifies proton environments, as seen in studies of triazolothiadiazine derivatives .
  • DFT calculations : Comparing experimental NMR shifts with theoretical predictions (e.g., using B3LYP/6-31G* basis sets) to validate assignments .
  • Variable-temperature NMR : Detects dynamic processes (e.g., rotamerism in benzyl groups) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies for pyrazole-carboxylic acid derivatives focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) at the 3-position enhance metabolic stability, while benzyl groups at N1 influence lipophilicity .
  • Bioisosteric replacements : Replacing the thieno ring with triazolo or isoxazolo moieties modulates target binding, as shown in studies of triazole-pyrazole hybrids .
  • Salt forms : Converting the carboxylic acid to amides or esters improves membrane permeability, as demonstrated in antibacterial studies of pyrazole-3-carboxylates .

Methodological Challenges

Q. What analytical methods are critical for quantifying trace impurities in this compound?

  • HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) detect impurities at <0.1% levels.
  • ICP-OES : Monitors heavy metal residues (e.g., Pd catalysts) with detection limits of 1–10 ppm .
  • TGA/DSC : Assesses thermal stability and identifies hydrate/solvate forms, critical for batch consistency .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or kinases, using crystal structures (PDB IDs: 5KIR, 6COX) .
  • ADMET prediction : Tools like SwissADME estimate logP (∼2.5), aqueous solubility (∼0.1 mg/mL), and CYP450 metabolism .

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